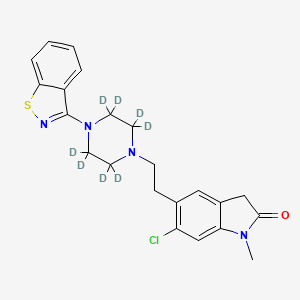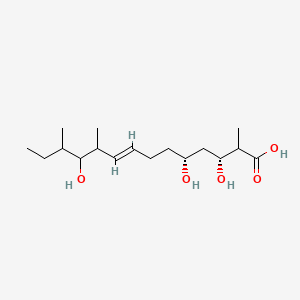
Eucalyptacid A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eucalyptacid A is a naturally occurring antifungal metabolite isolated from the endophytic fungus Diaporthe eucalyptorum, which is associated with the plant Melia azedarach. This compound exhibits significant antifungal activity against various plant pathogenic fungi, including Alternaria solani.
Vorbereitungsmethoden
Eucalyptacid A can be synthesized through the cultivation of the fungus Diaporthe eucalyptorum on solid rice cultures. The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound
Analyse Chemischer Reaktionen
Eucalyptacid A undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Eucalyptacid A has several scientific research applications:
Chemistry: It is used as a model compound to study the biosynthesis and chemical properties of polyketide fatty acids.
Biology: The compound is studied for its antifungal properties and its potential role in plant-fungus interactions.
Medicine: this compound is investigated for its potential use as an antifungal agent in agricultural and clinical settings.
Industry: The compound’s antifungal properties make it a candidate for developing biological control agents to prevent fungal infections in crops.
Wirkmechanismus
Eucalyptacid A exerts its antifungal effects by disrupting the cell membrane integrity of fungi, leading to cell lysis and death. The molecular targets and pathways involved include the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes.
Vergleich Mit ähnlichen Verbindungen
Eucalyptacid A is unique due to its specific structure and potent antifungal activity. Similar compounds include:
Eucalactam B: Another metabolite isolated from the same fungus, which also exhibits antifungal properties.
Eugenitol: A known antifungal compound with a different chemical structure.
Cytosporone C: Another antifungal metabolite with distinct structural features.
These compounds share similar antifungal activities but differ in their chemical structures and specific mechanisms of action.
Eigenschaften
Molekularformel |
C17H32O5 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(E,3R,5R)-3,5,11-trihydroxy-2,10,12-trimethyltetradec-8-enoic acid |
InChI |
InChI=1S/C17H32O5/c1-5-11(2)16(20)12(3)8-6-7-9-14(18)10-15(19)13(4)17(21)22/h6,8,11-16,18-20H,5,7,9-10H2,1-4H3,(H,21,22)/b8-6+/t11?,12?,13?,14-,15-,16?/m1/s1 |
InChI-Schlüssel |
CFMKVZLLXFODQC-IPFREJQMSA-N |
Isomerische SMILES |
CCC(C)C(C(C)/C=C/CC[C@H](C[C@H](C(C)C(=O)O)O)O)O |
Kanonische SMILES |
CCC(C)C(C(C)C=CCCC(CC(C(C)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B15143610.png)
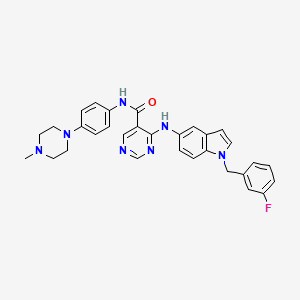
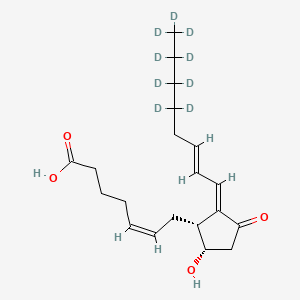
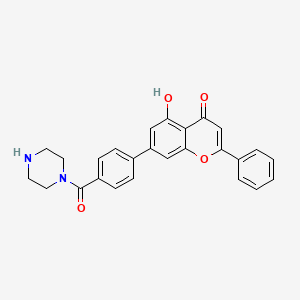
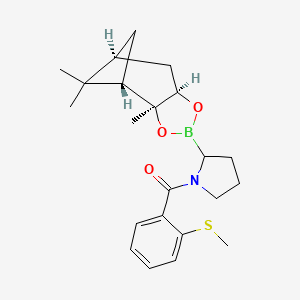

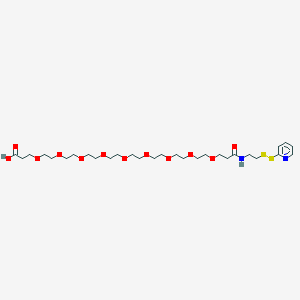
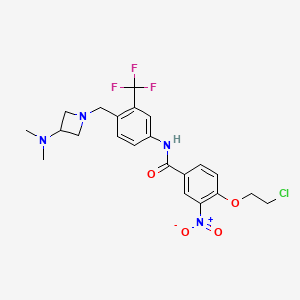
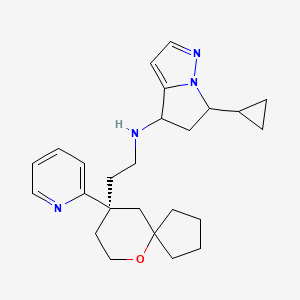
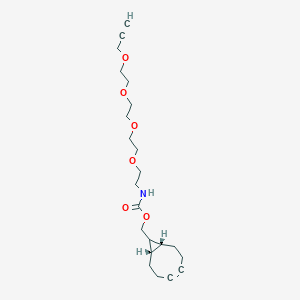
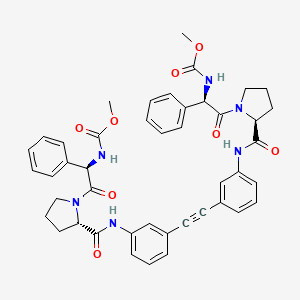
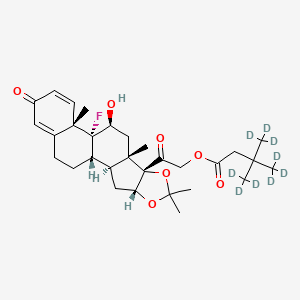
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-methoxy-2-oxo-3-(2-oxochromen-7-yl)oxychromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid](/img/structure/B15143721.png)
